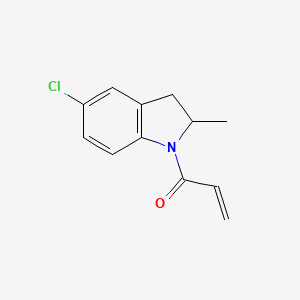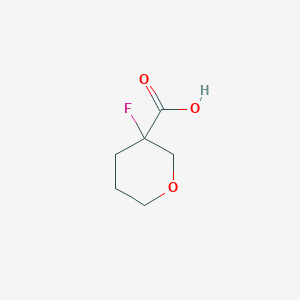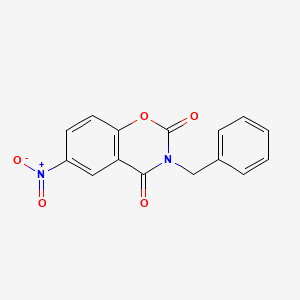![molecular formula C14H11FN6O B2387940 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1445211-30-2](/img/structure/B2387940.png)
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin receptor agonist that works by binding to the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.
Mécanisme D'action
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide works by binding to the 5-HT1F receptor, which is located in the trigeminal nerve pathway that is involved in the regulation of pain pathways in the brain. Activation of the 5-HT1F receptor leads to a decrease in the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pathophysiology of migraines.
Biochemical and Physiological Effects:
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to have a selective affinity for the 5-HT1F receptor, with no significant activity at other serotonin receptors. It has also been shown to have a long half-life, which allows for sustained activity in the brain. In preclinical studies, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to reduce pain-related behavior in animal models of migraine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide is its selectivity for the 5-HT1F receptor, which reduces the potential for off-target effects. However, one limitation is that it has a relatively low potency compared to other migraine drugs, which may limit its efficacy in some patients.
Orientations Futures
For 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide include further clinical trials to evaluate its safety and efficacy in different patient populations, such as those with comorbidities or refractory migraines. Additionally, research could focus on the development of more potent and selective 5-HT1F receptor agonists for the treatment of migraines. Finally, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide could be studied for its potential use in other neurological conditions, such as cluster headaches or trigeminal neuralgia.
Méthodes De Synthèse
The synthesis of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide involves a series of chemical reactions that start with the pyridine-3-carboxylic acid. The carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 4-(1H-1,2,3,4-tetrazol-5-yl)benzylamine to yield the intermediate compound. The final step involves the introduction of the fluorine atom at the 6-position of the pyridine ring using a fluorinating agent.
Applications De Recherche Scientifique
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of migraines. In a phase 3 clinical trial, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide was found to be effective in the acute treatment of migraines, with a significant reduction in pain intensity compared to placebo. It has also been shown to have a favorable safety profile, with no serious adverse events reported.
Propriétés
IUPAC Name |
6-fluoro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-12-6-5-11(8-16-12)14(22)17-7-9-1-3-10(4-2-9)13-18-20-21-19-13/h1-6,8H,7H2,(H,17,22)(H,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQPKJSFVENBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)

![2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2387872.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2387873.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)



